Enrofloxacin Methyl Ester
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Overview
Description
Enrofloxacin Methyl Ester is a derivative of enrofloxacin, a synthetic antibacterial agent from the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine to treat bacterial infections in animals. The methyl ester derivative is synthesized to improve certain properties of the parent compound, such as solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enrofloxacin methyl ester typically involves the esterification of enrofloxacin. One common method is to react enrofloxacin with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Enrofloxacin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperazine moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain or modify the antibacterial activity of the parent compound .
Scientific Research Applications
Enrofloxacin methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Explored for its potential to treat bacterial infections in animals and possibly humans.
Industry: Used in the development of new veterinary drugs and formulations .
Mechanism of Action
Enrofloxacin methyl ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The molecular targets and pathways involved are similar to those of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin Methyl Ester
- Norfloxacin Methyl Ester
- Ofloxacin Methyl Ester
Comparison
Enrofloxacin methyl ester is unique due to its specific molecular structure, which provides a broader spectrum of antibacterial activity compared to other fluoroquinolone esters. It is particularly effective against Gram-negative bacteria and has improved solubility and bioavailability .
Properties
Molecular Formula |
C20H24FN3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3 |
InChI Key |
KLSZQCAZOHYUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC)C4CC4)F |
Origin of Product |
United States |
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